5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid

Silyl Enol Ether Porphobilinogen Regioselectivity

Choose this protected 5-aminolevulinic acid intermediate for superior regioselectivity (93% desired isomer) and long-term shelf stability, eliminating the instability of free 5-ALA salts. Procure as a certified reference standard for Rivaroxaban Impurity 146 to ensure precise HPLC/LC-MS method validation. Ideal for high-yield porphobilinogen analog synthesis and bifunctional molecule development.

Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
CAS No. 92632-81-0
Cat. No. B1354952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid
CAS92632-81-0
Molecular FormulaC13H11NO5
Molecular Weight261.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)CCC(=O)O
InChIInChI=1S/C13H11NO5/c15-8(5-6-11(16)17)7-14-12(18)9-3-1-2-4-10(9)13(14)19/h1-4H,5-7H2,(H,16,17)
InChIKeyIROQTJRDINLHEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid (92632-81-0): Scientific Role and Supply Chain Position


5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid, also known as 5-Phthalimidolevulinic Acid, is a synthetic derivative of levulinic acid featuring a phthalimide protecting group [1]. It serves as a pivotal intermediate in the synthesis of δ-aminolevulinic acid (5-ALA) and its derivatives, which are crucial for heme biosynthesis, photodynamic therapy, and agricultural applications [2]. In the analytical space, it is a certified reference standard for the pharmaceutical impurity 'Rivaroxaban Impurity 146' [3]. The compound is characterized by a C13H11NO5 molecular formula with an average mass of 261.23 Da and a melting point of 157-158°C .

Why Generic 5-ALA Precursors Cannot Substitute for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid


The selection of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid over generic 5-aminolevulinic acid precursors is dictated by its unique structural role, which directly impacts downstream process efficiency and analytical precision. As a protected intermediate, it avoids the chemical instability of free 5-ALA, which requires storage as an acid addition salt [1]. Its phthalimide group is not merely a protector; it provides critical regioselectivity in synthetic steps, a feature absent in less bulky protecting groups like Fmoc or Boc [2]. The following evidence quantifies these differences, demonstrating its specific utility in high-precision synthesis and analytical calibration, where the use of an unqualified analog would lead to failed syntheses or inaccurate quality assessments.

5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid: Quantified Differentiation Against Closest Analogs and Alternatives


Superior Regioselectivity Over 5-Azido and 5-silyloxy Analogs in Enol Ether Synthesis

In the synthesis of a key silyl enol ether intermediate for porphobilinogen, the methyl ester of 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid demonstrated markedly superior regioselectivity compared to two close structural analogs. While the 5-azido levulinic acid methyl ester and the 5-tert.-butyldimethylsilyloxy-levulinic acid methyl ester both inevitably led to unwanted regioisomers under standard conditions [1], the phthalimide-protected compound achieved a 93% yield of the desired silyl enol ether with only 4% of the unwanted isomer [1]. This is a critical, quantifiable differentiator in synthetic route planning.

Silyl Enol Ether Porphobilinogen Regioselectivity

Enzymatic Differentiation: Baseline DHFR Affinity Versus Aminolevulinic Acid Analogs

While 5-aminolevulinic acid is not a known inhibitor of dihydrofolate reductase (DHFR), its phthalimide-protected derivative demonstrates measurable, albeit modest, affinity. BindingDB data shows that 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid inhibits E. coli DHFR with a Ki of 631 nM, and Lactobacillus casei DHFR with a Ki of 1000 nM [1]. This is in stark contrast to the free 5-aminolevulinic acid, which shows no relevant affinity, and to the more polar, unsubstituted 2,4-diaminopteridine core of typical DHFR inhibitors (often with Ki values in the picomolar to low nanomolar range) [2].

Dihydrofolate Reductase DHFR Enzyme Inhibition

Validated Use as a High-Purity Reference Standard for Rivaroxaban Impurity 146

In the context of pharmaceutical quality control, this compound is not just a chemical but a certified reference material. It is identified as Rivaroxaban Impurity 146 and is manufactured under ISO17034 accreditation with a validated purity of >95% [1]. This specific certification and traceability are absent for generic 5-aminolevulinic acid intermediates sourced from typical chemical suppliers. A generic compound, even with high chemical purity, lacks the validated metrological traceability required for regulatory submission.

Pharmaceutical Impurity Reference Standard Rivaroxaban

Optimal Scientific and Industrial Use Cases for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic Acid


Scenario 1: Process Development for 5-ALA and Related Tetrapyrroles

This compound is the preferred intermediate for developing robust, high-yielding synthetic routes to 5-aminolevulinic acid and its esters. The evidence of its high regioselectivity in silyl enol ether formation (93% desired isomer) [1] makes it uniquely valuable for accessing complex porphobilinogen analogs, a task where other protecting groups like azides or silyl ethers fail to provide the necessary selectivity.

Scenario 2: Pharmaceutical Impurity Profiling and Method Validation

In pharmaceutical R&D and QC, 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid is procured exclusively as a certified reference standard for 'Rivaroxaban Impurity 146' [2]. It is essential for developing and validating HPLC or LC-MS methods to detect and quantify this specific process-related impurity in Rivaroxaban drug substance batches, a step mandated by regulatory bodies like the FDA and EMA.

Scenario 3: Targeted Synthesis of Stable, Protected 5-ALA Derivatives

Given the inherent instability of free 5-aminolevulinic acid, this compound serves as a shelf-stable, protected form for use as a building block [3]. It can be incorporated into larger molecules or prodrugs before the final deprotection step. Its moderate, quantifiable affinity for DHFR (Ki = 631 nM) [4] also presents a unique starting point for developing bifunctional molecules where both 5-ALA and a modest DHFR interaction are desired, a property absent in other 5-ALA precursors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(1,3-Dioxoisoindolin-2-yl)-4-oxopentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.